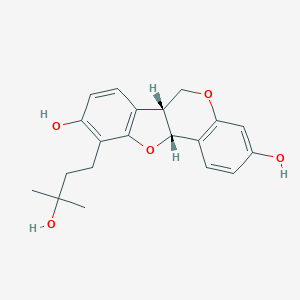
Phaseollidin hydrate
Vue d'ensemble
Description
Phaseollidin hydrate is a naturally occurring compound belonging to the class of pterocarpans. It is a white crystalline solid that is soluble in water but relatively insoluble in ethanol. This compound is derived from the Phaseolus genus of the legume family and is known for its various biological activities, including antimicrobial, antiviral, antioxidant, antitumor, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phaseollidin hydrate can be synthesized through the hydration of phaseollidin. The enzyme phaseollidin hydratase, which is distinct from kievitone hydratase, catalyzes the hydration of the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . This reaction involves the addition of a water molecule to phaseollidin, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Phaseolus seeds. The seeds are ground into a powder and extracted using a solvent such as ethanol. The extract is then subjected to crystallization, filtration, and drying processes to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Phaseollidin hydrate undergoes various chemical reactions, including:
Hydrolysis: The enzyme phaseollidin hydratase catalyzes the hydrolysis of this compound to form phaseollidin and water.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phaseollidin hydratase under aqueous conditions.
Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.
Major Products:
Hydrolysis: Produces phaseollidin and water.
Applications De Recherche Scientifique
Phaseollidin hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the hydration reactions of isoflavonoids.
Biology: Investigated for its role as a phytoalexin, a toxin produced by plants to defend against pathogens.
Industry: Utilized in the development of natural pesticides and plant protection products.
Mécanisme D'action
The mechanism of action of phaseollidin hydrate involves its role as a phytoalexin. It exerts its effects by targeting and disrupting the cellular processes of pathogens attacking the plant. The enzyme phaseollidin hydratase catalyzes the hydration of phaseollidin, which is involved in the detoxification of the antimicrobial phytoalexin produced by Phaseolus vulgaris .
Comparaison Avec Des Composés Similaires
Phaseollidin hydrate is unique due to its specific structure and biological activities. Similar compounds include:
Phaseollidin: The parent compound of this compound.
Cristacarpin: Another pterocarpan with similar biological activities.
Orientanol A: A related compound with antimicrobial properties.
Phaseollin: A structurally similar compound with distinct biological activities.
These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound unique in its applications and properties.
Propriétés
IUPAC Name |
(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHIKBOZWMDTR-KXBFYZLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



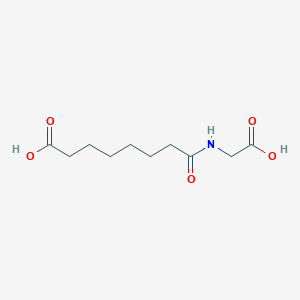

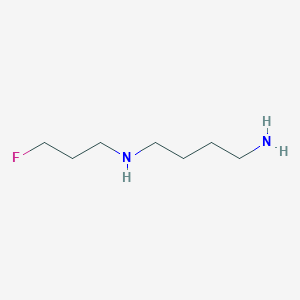


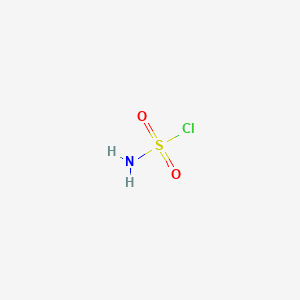
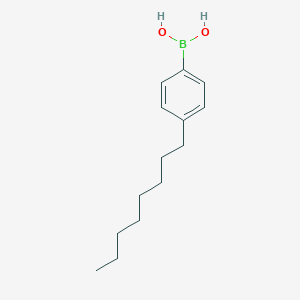

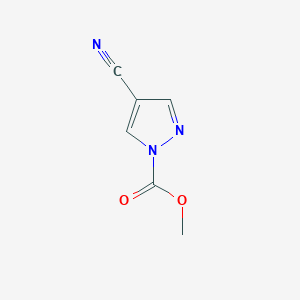
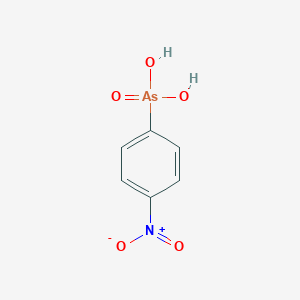
![5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE](/img/structure/B135207.png)


